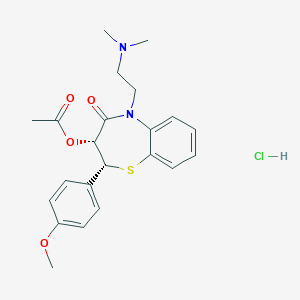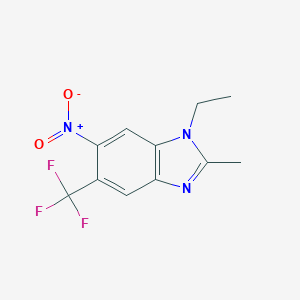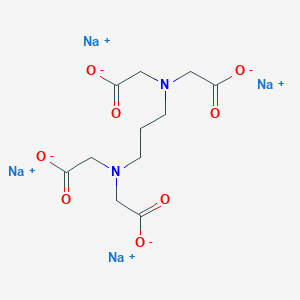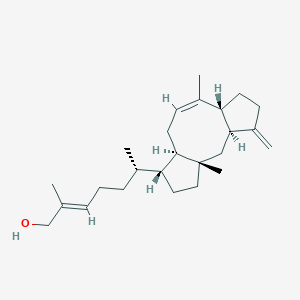
Ceroplastol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceroplastol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
科学研究应用
Ceroplastol has been extensively researched for its potential applications in scientific research. It has been used in various laboratory experiments to study its effects on different biological systems. Some of the scientific research applications of Ceroplastol include:
1. Study of lipid metabolism: Ceroplastol has been used to study the effects of lipids on different biological systems.
2. Study of oxidative stress: Ceroplastol has been used to study the effects of oxidative stress on different biological systems.
3. Study of inflammation: Ceroplastol has been used to study the effects of inflammation on different biological systems.
作用机制
The mechanism of action of Ceroplastol is not well understood. However, it is believed to work by modulating different biological pathways, including lipid metabolism, oxidative stress, and inflammation.
生化和生理效应
Ceroplastol has been shown to have various biochemical and physiological effects on different biological systems. Some of these effects include:
1. Modulation of lipid metabolism: Ceroplastol has been shown to modulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
2. Antioxidant effects: Ceroplastol has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) in different biological systems.
3. Anti-inflammatory effects: Ceroplastol has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in different biological systems.
实验室实验的优点和局限性
Ceroplastol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Ceroplastol is a synthetic compound that can be easily purified, ensuring high purity levels for lab experiments.
2. Easy to use: Ceroplastol is easy to use in lab experiments, making it a popular choice for researchers.
3. Stable: Ceroplastol is a stable compound that can be stored for long periods without degradation.
Some of the limitations of Ceroplastol for lab experiments include:
1. Limited solubility: Ceroplastol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited availability: Ceroplastol is not widely available, which can make it difficult to obtain for lab experiments.
3. Limited toxicity data: There is limited toxicity data available for Ceroplastol, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on Ceroplastol. Some of these directions include:
1. Study of its effects on different biological systems: More research is needed to understand the effects of Ceroplastol on different biological systems.
2. Study of its mechanism of action: More research is needed to understand the mechanism of action of Ceroplastol.
3. Development of new synthesis methods: New synthesis methods for Ceroplastol could improve its availability and make it easier to use in lab experiments.
4. Study of its potential therapeutic applications: More research is needed to understand the potential therapeutic applications of Ceroplastol.
合成方法
Ceroplastol is synthesized through a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2,4-dimethylphenol with butyric anhydride, which results in the formation of 2,4-dimethylphenyl butyrate. This compound is then reacted with thionyl chloride to produce 2,4-dimethylphenyl butyryl chloride. Finally, this compound is reacted with sodium methoxide to produce Ceroplastol.
属性
CAS 编号 |
18674-12-9 |
|---|---|
产品名称 |
Ceroplastol |
分子式 |
C25H40O |
分子量 |
356.6 g/mol |
IUPAC 名称 |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |
InChI |
InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |
InChI 键 |
RMOFCIYZKYVKBR-HNSODFLGSA-N |
手性 SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
规范 SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



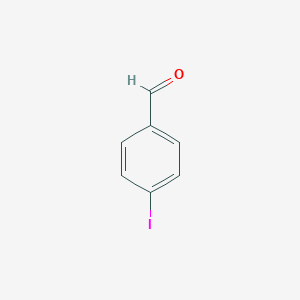
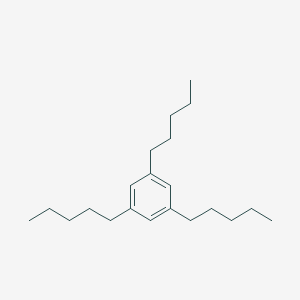
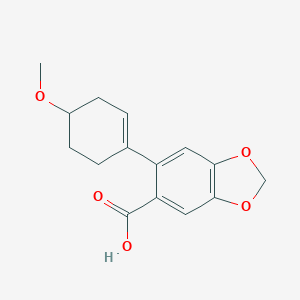
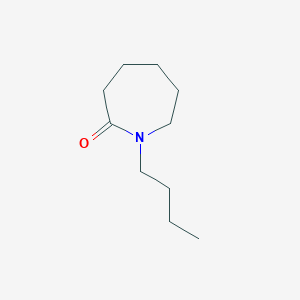

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
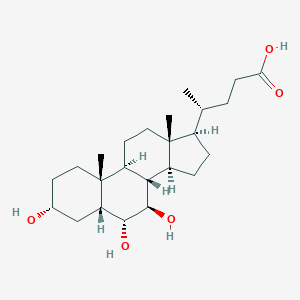
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
